molecular formula C9H19ClO5S B15311556 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B15311556
M. Wt: 274.76 g/mol
InChI Key: RUTNKUQJKSVXJL-UHFFFAOYSA-N
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Description

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a triethylene glycol-like backbone modified with an isopropoxy group. This compound is primarily used as an intermediate in organic synthesis, particularly in sulfonylation reactions for introducing sulfonate groups into target molecules. Its structure combines ether linkages with a terminal sulfonyl chloride group, enabling reactivity in nucleophilic substitutions while offering tunable solubility through its alkoxy substituents.

Properties

Molecular Formula

C9H19ClO5S

Molecular Weight

274.76 g/mol

IUPAC Name

2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H19ClO5S/c1-9(2)15-6-5-13-3-4-14-7-8-16(10,11)12/h9H,3-8H2,1-2H3

InChI Key

RUTNKUQJKSVXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol with a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common reagents used in this synthesis include thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is typically performed at low temperatures to control the rate of reaction and to minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to prevent hydrolysis.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to facilitate the reaction.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfonyl chloride group, it displaces the chloride ion, resulting in the formation of a new covalent bond. This mechanism is fundamental to the compound’s ability to participate in substitution reactions and to modify other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Substituent Variations and Structural Features

The reactivity and physicochemical properties of sulfonyl chlorides are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Hypothetical) 2-Isopropoxyethoxyethoxy C9H19ClO5S 274.77 (calculated) Branched isopropoxy group enhances lipophilicity
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride 2-Methoxyethoxyethoxy C7H15ClO5S 246.71 Smaller methoxy group increases polarity
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride (1341178-95-7) Thiophen-2-ylethoxy C8H11ClO3S2 266.81 Aromatic thiophene introduces π-electron density
2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride 2,2-Difluoroethoxy C4H6ClF2O3S 210.61 Electron-withdrawing fluorine atoms enhance electrophilicity
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride (1343251-89-7) Cyclohexyloxyethoxy C10H19ClO4S 270.77 Bulky cyclohexyl group reduces solubility in polar solvents
2-(2-(Isopentyloxy)ethoxy)ethane-1-sulfonyl chloride (1343863-35-3) Isopentyloxyethoxy C9H19ClO4S 258.76 Longer alkyl chain increases hydrophobicity

Physicochemical and Reactivity Differences

Polarity and Solubility: The methoxyethoxy variant (C7H15ClO5S) exhibits higher polarity due to its smaller methoxy group, favoring solubility in polar solvents like acetonitrile or THF. The cyclohexyloxy derivative (C10H19ClO4S) shows reduced polarity due to its bulky cyclohexyl group, making it more compatible with nonpolar solvents.

Electronic Effects :

  • The difluoroethoxy compound (C4H6ClF2O3S) has fluorine atoms that withdraw electron density, increasing the electrophilicity of the sulfonyl chloride group and accelerating reactions with nucleophiles.
  • The thiophene-containing analog (C8H11ClO3S2) features an electron-rich aromatic ring, which may stabilize intermediates in substitution reactions.

Thermal Stability :

  • Branched alkoxy groups (e.g., isopropoxy or isopentyloxy ) improve thermal stability compared to linear chains by reducing crystallinity.

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